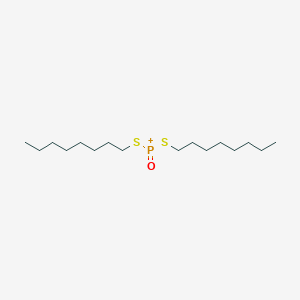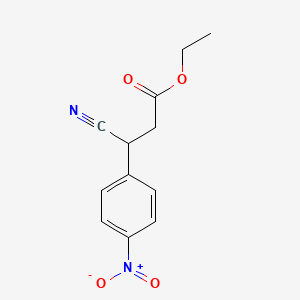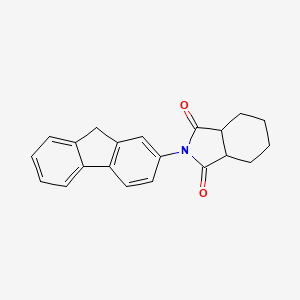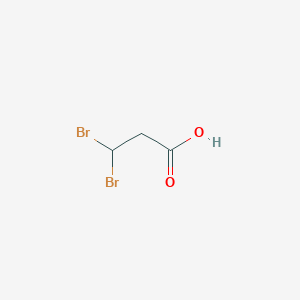
3,3-Dibromopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dibromopropanoic acid is an organic compound with the molecular formula C3H4Br2O2. It is a colorless to white crystalline solid with a distinct, pungent odor. This compound is known for its significant reactivity due to the presence of two bromine atoms attached to the propanoic acid backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3-Dibromopropanoic acid can be synthesized through several methods:
Bromination of Propanoic Acid: One common method involves the bromination of propanoic acid using bromine in the presence of a catalyst such as phosphorus tribromide.
Hydrolysis of 3,3-Dibromopropionyl Chloride: Another method involves the hydrolysis of 3,3-dibromopropionyl chloride in the presence of water or a dilute acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where propanoic acid is treated with bromine in the presence of a catalyst. The reaction is carefully monitored to ensure high yield and purity of the final product .
Types of Reactions:
Reduction: Reduction of this compound can lead to the formation of 3-bromopropanoic acid or propanoic acid.
Substitution: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
3,3-Dibromopropanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-dibromopropanoic acid involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
3,3-Dibromopropanoic acid can be compared with other similar compounds such as:
2,3-Dibromopropanoic Acid: Similar in structure but with bromine atoms on different carbon atoms, leading to different reactivity and applications.
3-Bromopropanoic Acid: Contains only one bromine atom, resulting in different chemical properties and uses.
Uniqueness: The presence of two bromine atoms in this compound makes it highly reactive and versatile in various chemical reactions, distinguishing it from its analogs .
Eigenschaften
CAS-Nummer |
5469-80-7 |
|---|---|
Molekularformel |
C3H4Br2O2 |
Molekulargewicht |
231.87 g/mol |
IUPAC-Name |
3,3-dibromopropanoic acid |
InChI |
InChI=1S/C3H4Br2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7) |
InChI-Schlüssel |
NFWAKSARCKVZTF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





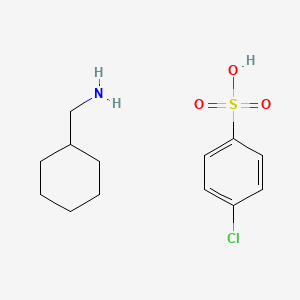
![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)
![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)
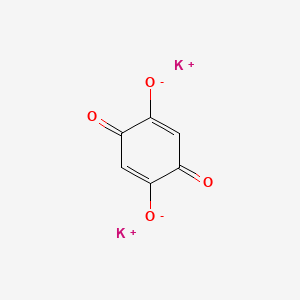
![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
![1-(Furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B14740652.png)
![Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740653.png)
